

Pentaerythrityl Tetrachloride: A Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: Pentaerythrityl tetrachloride

CAS No.: 3228-99-7

Cat. No.: B1217957

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An In-depth Whitepaper on the Core Properties, Synthesis, and Applications of a Versatile C5 Building Block

This technical guide provides a comprehensive overview of **pentaerythrityl tetrachloride** (CAS No: 3228-99-7), a polyfunctionalized aliphatic chloride. Intended for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, and established protocols for its synthesis. Furthermore, it explores its utility as a versatile building block in constructing complex molecular architectures relevant to modern medicinal chemistry.

Core Compound Identification and Properties

Pentaerythrityl tetrachloride, systematically named 1,3-dichloro-2,2-bis(chloromethyl)propane, is a crystalline solid characterized by a central quaternary carbon atom bonded to four chloromethyl groups.^{[1][2][3][4]} This highly symmetric, sterically hindered structure imparts notable chemical properties. Its unique arrangement of four reactive chlorine atoms makes it a valuable precursor for the synthesis of complex organic molecules.

The Chemical Abstracts Service (CAS) Registry Number for **pentaerythrityl tetrachloride** is 3228-99-7.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Structure and Identification

The molecular structure of **pentaerythrityl tetrachloride** is foundational to its chemical reactivity. The central neopentyl core provides a rigid, three-dimensional scaffold from which the four chloromethyl arms extend.

- Molecular Formula: $C_5H_8Cl_4$ [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 209.93 g/mol [\[1\]](#)[\[4\]](#)
- IUPAC Name: 1,3-dichloro-2,2-bis(chloromethyl)propane[\[4\]](#)
- Synonyms: Tetrakis(chloromethyl)methane, Pentaerythritol tetrachloride[\[1\]](#)[\[3\]](#)
- InChI Key: KPZGRMZPZLOPBS-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)
- Canonical SMILES: C(C(CCI)(CCI)CCI)Cl[\[2\]](#)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **pentaerythrityl tetrachloride** is presented below. This data is essential for its handling, reaction setup, and characterization. The compound is notably insoluble in water.[\[1\]](#)

Property	Value	Reference(s)
Physical State	White to light beige crystalline powder	[1]
Melting Point	94-96 °C	[1]
Boiling Point	110 °C at 12 mmHg	[1]
Density (estimate)	1.3266 g/cm ³	[1]
Water Solubility	Insoluble	[1]
Storage	Sealed in a dry place at room temperature	[1]
¹ H NMR (500 MHz, CDCl ₃)	δ 3.65 (s, 8H)	[5]
IR Spectrum	Available via NIST Chemistry WebBook, typically run as KBr disk.	[2]
Mass Spectrum	Available via NIST Chemistry WebBook (electron ionization).	[2]

Synthesis and Experimental Protocols

Pentaerythrityl tetrachloride can be synthesized from its parent polyol, pentaerythritol. A common and effective method involves the reaction of pentaerythritol with thionyl chloride in the presence of a base, such as pyridine.[5] This procedure also yields pentaerythrityl trichlorohydrin as a significant co-product, from which the desired tetrachloride can be separated.[5]

Experimental Protocol: Synthesis via Chlorination of Pentaerythritol

This protocol is adapted from a procedure published in Organic Syntheses, which provides a reliable method for producing a mixture of **pentaerythrityl tetrachloride** and its trichlorohydrin, followed by separation.[5]

Materials and Equipment:

- 5-L four-necked round-bottom flask
- Mechanical stirrer
- Addition funnel
- Thermometer and adapter
- Condenser with a drying tube
- Heating mantle
- Pentaerythritol (3.06 mol, 417 g)
- Pyridine (9.24 mol, 730 g)
- Thionyl chloride (9.53 mol, 1.134 kg)
- Equipment for vacuum distillation (heated Vigreux column)
- Cyclohexane for recrystallization

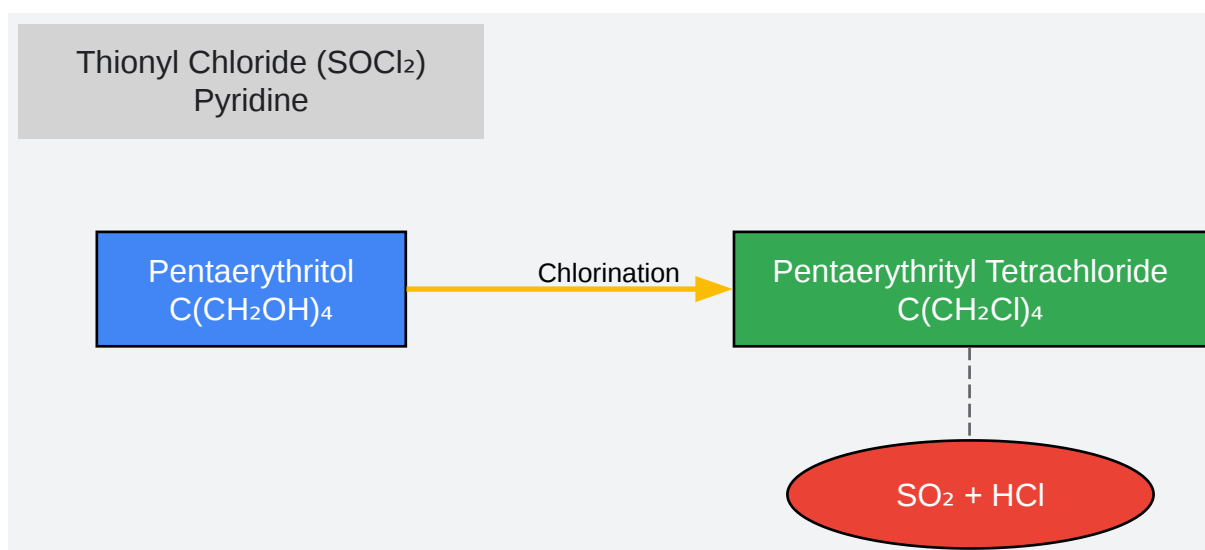
Procedure:

- Reaction Setup: Charge the 5-L flask with pentaerythritol and pyridine. Equip the flask with a mechanical stirrer, thermometer, condenser (with a Drierite tube), and an addition funnel charged with thionyl chloride.[5]
- Addition of Thionyl Chloride: Add the thionyl chloride dropwise to the stirred slurry over 4-5 hours. Maintain the reaction temperature between 65-95°C. The reaction is exothermic and may require external cooling (e.g., an ice/water bath) to control the temperature.[5]
- Reaction Completion: Once the addition is complete, replace the cooling bath with a heating mantle and heat the mixture to 120-130°C. Continue heating until the evolution of sulfur dioxide gas ceases (typically 8-10 hours or overnight).[5]

- Product Precipitation: Cool the reaction mixture slightly and add 2 L of cold water with stirring. The crude product, a mixture of **pentaerythrityl tetrachloride** and trichlorohydrin, will precipitate as a brown-yellow solid.[5]
- Isolation of Crude Product: Filter the precipitate and wash it thoroughly with 2-3 L of water. The dried crude product is a mixture containing approximately a 1:2.8 ratio of **pentaerythrityl tetrachloride** to pentaerythrityl trichlorohydrin.[5]
- Purification:
 - Separate the two products via fractional distillation under reduced pressure using a heated Vigreux column (preheated to 100°C).[5]
 - Collect the **pentaerythrityl tetrachloride** fraction at 95-120°C / 10-12 mmHg.[5]
 - For further purification, recrystallize the collected solid from cyclohexane to yield small white crystals with a melting point of 95-96°C.[5]

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic pathway from pentaerythritol to **pentaerythrityl tetrachloride** using thionyl chloride.



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